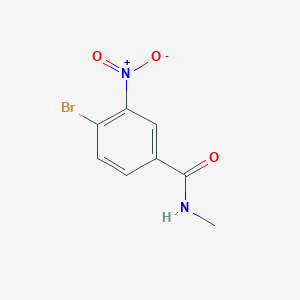

4-Bromo-N-methyl-3-nitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWNKGZWXPKMDTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655723 | |

| Record name | 4-Bromo-N-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096893-94-5 | |

| Record name | 4-Bromo-N-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Bromo N Methyl 3 Nitrobenzamide

Established Synthetic Pathways for Substituted Benzamides

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for the preparation of substituted benzamides. These can be broadly categorized into amide formation reactions and reactions involving the modification of the aromatic ring through halogenation and nitration.

Amide Formation Reactions

The direct reaction between a carboxylic acid and an amine to form an amide is often challenging due to the formation of a stable and unreactive carboxylate-ammonium salt. orgoreview.com To overcome this, the carboxylic acid is typically activated to enhance its electrophilicity.

One of the most common methods involves the conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride . This is often achieved by treating the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting benzoyl chloride readily reacts with an amine to form the corresponding benzamide (B126).

Alternatively, coupling agents can be employed to facilitate the direct reaction between a carboxylic acid and an amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) are frequently used. orgoreview.compeptide.com DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine to furnish the amide. orgoreview.comyoutube.com The addition of HOBt can minimize side reactions and racemization, particularly in peptide synthesis. peptide.com Other modern coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

The Mitsunobu reaction provides another route to N,N-disubstituted benzamides from benzoic acids and amines, utilizing a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate or diisopropyl azodicarboxylate). peptide.com This method is particularly useful for its mild reaction conditions.

Halogenation and Nitration Approaches

The introduction of bromo and nitro substituents onto the benzene (B151609) ring is typically achieved through electrophilic aromatic substitution reactions.

Halogenation , specifically bromination, of a benzene ring is generally carried out using molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). quora.com The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack by the aromatic ring.

Nitration involves the reaction of an aromatic compound with a nitrating mixture, which is typically a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). quora.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the substitution reaction. The reaction conditions, such as temperature, need to be carefully controlled to prevent multiple nitrations.

The order in which these substituents are introduced is crucial and is dictated by the directing effects of the groups already present on the ring. For instance, a bromo group is an ortho-, para-director, while a nitro group is a meta-director.

Specific Synthetic Routes to 4-Bromo-N-methyl-3-nitrobenzamide

The synthesis of this compound can be approached through several strategic pathways, primarily involving the formation of the amide bond from a pre-functionalized benzoic acid derivative.

Reaction of Substituted Benzoic Acid Derivatives with Methylamine (B109427)

A primary and efficient route to this compound involves the reaction of a 4-bromo-3-nitrobenzoic acid derivative with methylamine.

A common strategy is the conversion of 4-bromo-3-nitrobenzoic acid to its corresponding acyl chloride . This is typically achieved by refluxing the carboxylic acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The resulting 4-bromo-3-nitrobenzoyl chloride is a highly reactive intermediate that can be subsequently treated with methylamine to yield the final product. The reaction with methylamine is generally carried out in a suitable solvent, such as dichloromethane (B109758) or tetrahydrofuran, and may be performed at low temperatures to control the reactivity.

Alternatively, direct amidation of 4-bromo-3-nitrobenzoic acid with methylamine can be accomplished using coupling agents. Reagents like DCC or HATU can facilitate this transformation, though this approach may be less common for simple amide formations compared to the acid chloride route. orgoreview.compeptide.com

A similar approach involves the initial esterification of 4-bromo-3-nitrobenzoic acid to its methyl ester, followed by amidation with methylamine. This two-step process can sometimes offer advantages in terms of purification and handling of intermediates. A patent for the synthesis of N-methylbenzamide describes the reaction of methyl benzoate (B1203000) with an excess of methylamine at elevated temperatures and pressures.

| Starting Material | Reagent(s) | Intermediate | Final Product |

| 4-Bromo-3-nitrobenzoic acid | 1. SOCl₂ or (COCl)₂2. CH₃NH₂ | 4-Bromo-3-nitrobenzoyl chloride | This compound |

| 4-Bromo-3-nitrobenzoic acid | CH₃NH₂, Coupling Agent (e.g., DCC, HATU) | - | This compound |

| 4-Bromo-3-nitrobenzoic acid | 1. CH₃OH, H⁺2. CH₃NH₂ | Methyl 4-bromo-3-nitrobenzoate | This compound |

Utilizing Bromination or Acylation Reactions in Parent Benzamide Synthesis

While less direct, it is theoretically possible to synthesize this compound by performing the bromination or acylation reactions on a pre-existing benzamide. However, the directing effects of the substituents must be carefully considered.

For instance, starting with N-methyl-3-nitrobenzamide, a bromination reaction would likely lead to the desired 4-bromo product, as the amido group is an ortho-, para-director and the nitro group is a meta-director, both directing to the 4-position. However, the reactivity of the ring is significantly reduced by the nitro group, potentially requiring harsh reaction conditions.

Multi-step Synthesis from Precursors (e.g., 5-Bromo-2-fluoro-3-nitrobenzoic acid)

A multi-step synthesis can also be envisioned starting from more complex precursors. For example, starting with 5-bromo-2-fluoro-3-nitrobenzoic acid , the synthesis of this compound would require a key step to remove the fluorine atom and potentially shift the position of the bromine atom, which is not a straightforward transformation.

A more plausible multi-step synthesis would start from a simpler, readily available precursor like benzene. A potential synthetic sequence is outlined below:

Bromination of Benzene: Benzene is first brominated using bromine (Br₂) and a Lewis acid catalyst (e.g., FeBr₃) to yield bromobenzene (B47551). quora.com

Nitration of Bromobenzene: Bromobenzene is then nitrated using a mixture of nitric acid and sulfuric acid. The bromo group directs the nitration to the ortho and para positions. The major product, 4-bromonitrobenzene, is separated from the ortho isomer.

Oxidation of a Methyl Group (Hypothetical Route): A more common route to the precursor 4-bromo-3-nitrobenzoic acid involves starting with a substituted toluene. For example, one could start with 4-bromotoluene, nitrate (B79036) it to 4-bromo-2-nitrotoluene, and then oxidize the methyl group to a carboxylic acid. However, a more direct route starts from 4-bromoacetophenone. quora.com

Synthesis from 4-Bromoacetophenone: A practical route involves the Friedel-Crafts acylation of bromobenzene to form 4-bromoacetophenone. This is then oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to yield 4-bromobenzoic acid. Subsequent nitration affords 4-bromo-3-nitrobenzoic acid. quora.com

Amidation: Finally, as described in section 2.2.1, 4-bromo-3-nitrobenzoic acid is converted to this compound.

| Step | Reaction | Starting Material | Reagent(s) | Product |

| 1 | Friedel-Crafts Acylation | Bromobenzene | Acetyl chloride, AlCl₃ | 4-Bromoacetophenone |

| 2 | Oxidation | 4-Bromoacetophenone | KMnO₄ | 4-Bromobenzoic acid |

| 3 | Nitration | 4-Bromobenzoic acid | HNO₃, H₂SO₄ | 4-Bromo-3-nitrobenzoic acid |

| 4 | Amidation | 4-Bromo-3-nitrobenzoic acid | 1. SOCl₂2. CH₃NH₂ | This compound |

Purification and Isolation Techniques in the Synthesis of this compound

Following the synthesis, the crude this compound typically contains unreacted starting materials, byproducts, and residual solvents. Therefore, rigorous purification is essential to isolate the compound in high purity. The primary methods employed for this purpose are recrystallization and column chromatography.

Recrystallization Protocols

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. For amides, recrystallization is often the method of choice. researchgate.net The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but readily at its boiling point.

For aromatic amides like this compound, a range of solvents can be considered, with their polarity being a key factor. ucalgary.ca Common solvents for the recrystallization of amides include ethanol (B145695), acetone (B3395972), and acetonitrile. researchgate.net Sometimes, a mixed solvent system is employed to achieve the desired solubility characteristics. For instance, a solvent in which the compound is highly soluble can be paired with a solvent in which it is poorly soluble.

A general recrystallization protocol would involve dissolving the crude product in a minimal amount of a hot solvent. researchgate.net If colored impurities are present, activated charcoal can be added to the solution to adsorb them before hot filtration. The hot, saturated solution is then allowed to cool slowly, promoting the formation of well-defined crystals of the pure compound, while the impurities remain dissolved in the mother liquor. The crystals are subsequently collected by filtration, washed with a small amount of cold solvent, and dried.

Table 1: Potential Recrystallization Solvents for Aromatic Amides

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Water | High | 100 | Good for polar compounds, but solubility of non-polar compounds can be low. |

| Ethanol | High | 78 | A common and effective solvent for a wide range of organic compounds. |

| Methanol (B129727) | High | 65 | Similar to ethanol but with a lower boiling point. |

| Acetonitrile | Medium | 82 | Often gives very good results for the recrystallization of amides. researchgate.net |

| Acetone | Medium | 56 | A versatile solvent, but its low boiling point can lead to rapid evaporation. |

| Ethyl Acetate (B1210297) | Medium | 77 | A good solvent for many esters and other moderately polar compounds. |

| Dichloromethane | Low | 40 | Often used in mixed solvent systems due to its high solvent power for many organic compounds. |

| Toluene | Low | 111 | Suitable for less polar compounds; its high boiling point can be advantageous. |

This table provides a general guide; the optimal solvent for this compound would need to be determined experimentally.

Column Chromatography Applications

Column chromatography is a powerful purification technique used to separate components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through the column. wpmucdn.com This method is particularly useful for separating compounds with similar polarities or when recrystallization is ineffective.

For the purification of nitroaromatic compounds, silica (B1680970) gel is a commonly used stationary phase due to its polar nature. uvic.ca The choice of the mobile phase (eluent) is crucial and is typically a mixture of a non-polar and a more polar solvent. The polarity of the eluent is adjusted to achieve optimal separation.

A typical column chromatography procedure for the purification of this compound would involve packing a glass column with silica gel slurried in a non-polar solvent. The crude product is then dissolved in a minimal amount of a suitable solvent and loaded onto the top of the column. The eluent is then passed through the column, and fractions are collected. The composition of the eluent can be kept constant (isocratic elution) or gradually increased in polarity (gradient elution) to facilitate the separation of compounds with different polarities.

The order of elution is generally from the least polar to the most polar compounds. uvic.ca Therefore, less polar impurities would elute before the more polar this compound. The progress of the separation is monitored by techniques such as Thin-Layer Chromatography (TLC) to identify the fractions containing the pure product.

Table 2: Common Eluent Systems for Column Chromatography of Nitroaromatic Compounds on Silica Gel

| Eluent System (v/v) | Polarity | Application Notes |

| Hexane (B92381) / Ethyl Acetate | Variable | A standard and versatile system for a wide range of compounds. The ratio is adjusted to achieve the desired separation. For "normal" compounds, a starting point of 10-50% ethyl acetate in hexane is common. rochester.edu |

| Dichloromethane / Methanol | Variable | Suitable for more polar compounds. A small percentage of methanol (e.g., 1-5%) in dichloromethane can significantly increase the eluent's polarity. rochester.edu |

| Toluene / Ethyl Acetate | Variable | Can be effective for aromatic compounds, offering different selectivity compared to hexane-based systems. |

| Hexane / Acetone | Variable | Another common system with acetone providing the polar component. |

The optimal eluent system and gradient for the purification of this compound would be determined based on preliminary TLC analysis of the crude product.

Chemical Reactivity and Transformation of 4 Bromo N Methyl 3 Nitrobenzamide

Reactivity of the Nitro Group

Reduction Reactions to Amino Derivatives

The most common transformation of the nitro group in aromatic compounds is its reduction to an amino group (-NH2). This conversion is a crucial step in the synthesis of many pharmaceutical and chemical intermediates. A variety of reducing agents can be employed for this purpose. wikipedia.org

For the reduction of aryl nitro compounds to the corresponding anilines, several methods are industrially and synthetically important: wikipedia.org

Catalytic Hydrogenation: This method often utilizes catalysts such as Raney nickel, palladium-on-carbon (Pd/C), or platinum(IV) oxide. wikipedia.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. wikipedia.orgscispace.com For instance, tin and hydrochloric acid are commonly used to selectively reduce aromatic nitro groups without affecting other reducible functionalities like carbonyl groups. scispace.com

Other Reducing Agents: Sodium hydrosulfite, sodium sulfide, and zinc dust with ammonium (B1175870) chloride are also effective reagents for this transformation. wikipedia.org

The reduction of the nitro group in 4-bromo-N-methyl-3-nitrobenzamide would yield 4-bromo-3-amino-N-methylbenzamide. This resulting amino derivative is a valuable precursor for further synthetic modifications.

Formation of Reactive Intermediates

Under certain reduction conditions, the nitro group can be partially reduced to form reactive intermediates such as hydroxylamines. wikipedia.org For example, the use of zinc dust in the presence of ammonium chloride can lead to the formation of an aryl hydroxylamine. wikipedia.org These intermediates can sometimes be isolated but are often used in situ for further reactions. The reduction of the nitro group can also lead to the formation of other intermediates like nitroso compounds, which are then further reduced to the amine.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of the electron-withdrawing nitro group ortho and para to the halogen atom makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). In this compound, the nitro group is in the meta position relative to the bromine atom. However, it is ortho to the C-4 position where the bromine is attached, which activates this position for nucleophilic attack. chemistrysteps.com

The general mechanism for SNAr involves two main steps: addition of the nucleophile to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. youtube.com The rate of reaction is influenced by the strength of the nucleophile, the nature of the leaving group, and the electron-withdrawing ability of the substituents on the ring. chemistrysteps.com

Positional Selectivity in Substitution Reactions

In this compound, the bromine atom at the C-4 position is the most likely site for nucleophilic attack. This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the nitro group when the nucleophile attacks the carbon bearing the bromine. youtube.com

For example, a patent describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-chloro-3-nitrobenzoic acid. google.com This process involves a nucleophilic aromatic substitution where a methylamino group displaces the chlorine atom. A similar reaction could be expected with this compound, where a nucleophile replaces the bromine atom.

Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiolates. chemistrysteps.com The reaction of this compound with a nucleophile (Nu⁻) would be expected to yield 4-Nu-N-methyl-3-nitrobenzamide.

Reactivity of the Amide Moiety

The N-methylbenzamide group in the molecule can also undergo chemical transformations, although these reactions are generally less facile than those involving the nitro group or the bromine atom.

One of the primary reactions of amides is hydrolysis, which can occur under either acidic or basic conditions to yield the corresponding carboxylic acid and amine. In the case of this compound, hydrolysis would produce 4-bromo-3-nitrobenzoic acid and methylamine (B109427).

The amide group can also be a directing group in certain reactions. For instance, in some cases, the amide functionality can direct ortho-lithiation or other C-H activation reactions, although the strong deactivating effect of the nitro group might hinder such transformations in this specific molecule.

Another reaction involving the amide is the Hoffmann rearrangement, where a primary amide is treated with bromine and a strong base to yield a primary amine with one less carbon atom. ncert.nic.in However, since this compound is a secondary amide, it would not undergo this specific rearrangement.

Bromine Atom Reactivity in Substituted Benzamides

The bromine atom on the aromatic ring is a versatile handle for various chemical transformations, most notably cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. beilstein-journals.org

Common cross-coupling reactions that could be applied to this compound include:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound.

Heck Reaction: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne using a palladium catalyst and a copper co-catalyst to form an aryl-alkyne.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a strong base to form an N-aryl amine.

The electron-withdrawing nitro group can influence the reactivity of the bromine atom in these coupling reactions, sometimes making the oxidative addition step of the catalytic cycle more favorable.

Below is a table summarizing the potential reactivity of the different functional groups in this compound.

| Functional Group | Reagent/Condition | Product | Reaction Type |

| Nitro Group | H₂, Pd/C | 4-Bromo-3-amino-N-methylbenzamide | Reduction |

| Nitro Group | Fe, HCl | 4-Bromo-3-amino-N-methylbenzamide | Reduction |

| Nitro Group | Zn, NH₄Cl | 4-Bromo-3-(hydroxyamino)-N-methylbenzamide | Partial Reduction |

| Bromine Atom | R-B(OH)₂, Pd catalyst, Base | 4-Aryl-N-methyl-3-nitrobenzamide | Suzuki Coupling |

| Bromine Atom | R-NH₂, Pd catalyst, Base | 4-(Alkyl/Aryl)amino-N-methyl-3-nitrobenzamide | Buchwald-Hartwig Amination |

| Amide Moiety | H₃O⁺, Heat | 4-Bromo-3-nitrobenzoic acid + Methylamine | Hydrolysis |

| Amide Moiety | NaOH, H₂O, Heat | Sodium 4-bromo-3-nitrobenzoate + Methylamine | Hydrolysis |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of 4-Bromo-N-methyl-3-nitrobenzamide. By analyzing the chemical shifts, coupling constants, and signal integrations in both proton and carbon-13 spectra, the precise connectivity of atoms can be established. A series of novel 4-substituted-3-nitrobenzamide derivatives have had their structures confirmed using techniques including ¹H NMR and ¹³C NMR. researchgate.net

The ¹H NMR spectrum of this compound is expected to provide distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display a complex pattern due to the specific substitution on the benzene (B151609) ring. The protons on the ring are anticipated to show signals influenced by the electron-withdrawing nitro group and the bromine atom. Furthermore, the N-methyl group would produce a characteristic signal, likely a doublet if coupled to the amide proton, which itself would appear as a broad singlet.

Based on the structure and data from analogous compounds, the following proton signals can be anticipated.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| Aromatic-H (H-2) | ~8.2 - 8.4 | Doublet (d) | Positioned ortho to the nitro group, expected to be the most downfield aromatic signal. |

| Aromatic-H (H-5) | ~7.8 - 8.0 | Doublet of doublets (dd) | Coupled to both H-2 and H-6. |

| Aromatic-H (H-6) | ~7.7 - 7.9 | Doublet (d) | Positioned ortho to the bromine atom. |

| Amide-H (N-H) | ~6.3 - 6.8 | Broad Singlet (br s) | Chemical shift can be variable and dependent on solvent and concentration. |

| Methyl-H (N-CH₃) | ~2.9 - 3.1 | Doublet (d) | Coupled to the amide proton. |

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon atoms in the molecule. The carbonyl carbon of the amide group is typically found significantly downfield. The aromatic carbons show distinct shifts influenced by the attached substituents (bromo, nitro, and amide groups). The carbon of the N-methyl group will appear in the upfield region of the spectrum. For related compounds like 4-Bromo-N-methylbenzamide, the carbon signals have been identified in deuterated chloroform. rsc.org

The expected ¹³C NMR chemical shifts for this compound are detailed below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ~165 - 168 | The amide carbonyl carbon, typically less shielded. |

| Aromatic (C-3) | ~148 - 151 | Carbon bearing the nitro group, highly deshielded. |

| Aromatic (C-1) | ~135 - 138 | Carbon attached to the amide group. |

| Aromatic (C-5) | ~133 - 136 | Aromatic CH carbon. |

| Aromatic (C-2) | ~129 - 132 | Aromatic CH carbon. |

| Aromatic (C-6) | ~123 - 126 | Aromatic CH carbon. |

| Aromatic (C-4) | ~120 - 123 | Carbon bearing the bromine atom. |

| Methyl (N-CH₃) | ~26 - 28 | The N-methyl carbon, appearing in the aliphatic region. |

While one-dimensional NMR provides foundational data, two-dimensional (2D) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) offer deeper structural insights. A NOESY experiment would be instrumental in confirming the spatial proximity of protons that are not directly bonded. For this compound, a key application would be to observe cross-peaks between the N-methyl protons and the aromatic proton at the C-2 position. This correlation would confirm the conformation of the N-methyl group relative to the aromatic ring, which is crucial for understanding the molecule's three-dimensional shape.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is vital for identifying the specific functional groups present in this compound. These methods probe the vibrational modes of molecules, with each functional group exhibiting characteristic absorption or scattering frequencies. The structures of related 4-nitrobenzamide (B147303) derivatives have been characterized using FT-IR spectral studies. ijpbs.com

The IR spectrum would clearly show the presence of the amide and nitro groups. Key expected vibrational frequencies, inferred from structurally similar molecules like 4-methyl-3-nitrobenzoic acid, are listed below. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=O (Amide I) | Stretching | 1640 - 1680 |

| N-O (Nitro) | Asymmetric Stretching | 1510 - 1560 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

| N-O (Nitro) | Symmetric Stretching | 1335 - 1370 researchgate.net |

| N-H (Amide II) | Bending | 1510 - 1550 |

| C-N (Amide) | Stretching | 1200 - 1350 |

| C-Br | Stretching | 600 - 700 researchgate.net |

Raman spectroscopy would provide complementary data, being particularly sensitive to symmetric vibrations and non-polar bonds, thus aiding in the confirmation of the aromatic ring and C-Br bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns. The molecular formula is C₈H₇BrN₂O₃, with a molecular weight of 259.06 g/mol and a monoisotopic mass of 257.96400 Da. guidechem.comnih.gov

High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to M and M+2 peaks of similar intensity. Analysis of related nitrobenzamide derivatives has been performed using mass spectral data. mdpi.com

The expected fragmentation pattern under electron ionization (EI) would likely involve initial cleavages at the weakest bonds, providing evidence for the compound's structure.

| m/z Value (for ⁷⁹Br) | Proposed Fragment Identity | Notes |

| 258 | [M]⁺ | Molecular ion peak. |

| 241 | [M-OH]⁺ | Loss of a hydroxyl radical, possible rearrangement. |

| 228 | [M-NO]⁺ | Loss of nitric oxide. |

| 212 | [M-NO₂]⁺ | Loss of the nitro group. |

| 183/185 | [BrC₆H₄CO]⁺ | Cleavage of the amide C-N bond, showing the bromine isotope pattern. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment after loss of all substituents. |

X-ray Crystallography for Solid-State Structure Determination

The most definitive method for determining the three-dimensional structure of this compound in the solid state is single-crystal X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule and how it packs in a crystal lattice. The compound is expected to be a solid at room temperature. guidechem.com

While a specific crystal structure for this compound is not publicly available, analysis of similar structures reveals the type of data that would be obtained. researchgate.net X-ray diffraction would likely show intermolecular interactions, such as hydrogen bonding between the amide N-H of one molecule and the carbonyl oxygen of a neighboring molecule, which dictate the supramolecular assembly.

A hypothetical table of crystallographic data for this compound is presented below to illustrate the expected parameters.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7.3 |

| b (Å) | ~10.5 |

| c (Å) | ~12.8 |

| α (°) | 90 |

| β (°) | ~98 |

| γ (°) | 90 |

| Volume (ų) | ~960 |

| Z (molecules/unit cell) | 4 |

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Within a single molecule of this compound, the potential for intramolecular hydrogen bonding is a key factor in determining its conformational preferences. The proximity of the N-methyl amide and the nitro group on the benzoyl ring allows for the possibility of an intramolecular hydrogen bond between the amide proton (N-H) and an oxygen atom of the nitro group.

This interaction would lead to the formation of a six-membered ring, enhancing the planarity of the molecule. The strength of this bond would be influenced by the electronic effects of the bromine substituent. Such intramolecular interactions can be computationally modeled to predict bond lengths, angles, and energies, and would be expected to be observable in the vibrational spectra (FT-IR and Raman) of the compound, with a characteristic shift in the N-H stretching frequency.

A data table of predicted intramolecular bond parameters, derived from computational chemistry, could be constructed to illustrate these features.

| Predicted Intramolecular Interaction | Atoms Involved | Predicted Distance (Å) | **Predicted Angle (°) ** |

| Hydrogen Bond | N-H···O(nitro) | 2.2 - 2.5 | 110 - 130 |

Note: The values in this table are predictive and based on computational models of similar structures, not on experimental data for this compound.

Supramolecular Assembly and Intermolecular Interactions

The true complexity of this compound's structure is revealed in its supramolecular assembly, where multiple intermolecular forces are expected to be at play. Based on studies of analogous benzamides, a variety of interactions are likely to govern the crystal packing of this compound.

Hydrogen Bonding: The primary and most influential intermolecular interaction is expected to be hydrogen bonding. The N-H group of the amide can act as a hydrogen bond donor to the carbonyl oxygen (C=O) of a neighboring molecule, forming strong N-H···O=C hydrogen bonds. This is a common and robust motif in the crystal structures of amides, often leading to the formation of one-dimensional chains or tapes.

Halogen Bonding: The bromine atom at the 4-position introduces the possibility of halogen bonding. The electropositive region on the bromine atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as an oxygen atom of the nitro group or the carbonyl group. These Br···O interactions can act as a secondary organizing force, linking the primary hydrogen-bonded chains into a more complex two- or three-dimensional network.

π-π Stacking: The aromatic benzoyl ring, influenced by the electron-withdrawing nitro group, can participate in π-π stacking interactions with neighboring aromatic rings. The relative orientation of these stacked rings (e.g., parallel-displaced or T-shaped) will be dictated by the interplay of electrostatic and van der Waals forces.

The combination of these diverse intermolecular interactions would result in a highly organized and stable supramolecular architecture. A detailed crystallographic study would be necessary to definitively characterize these interactions and the resulting packing motif.

A summary of the probable intermolecular interactions and their characteristics is presented in the table below.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Expected Role in Supramolecular Assembly |

| Hydrogen Bond | N-H (amide) | O=C (amide) | 2.8 - 3.2 | Formation of primary 1D chains |

| Halogen Bond | C-Br | O (nitro/carbonyl) | 3.0 - 3.5 | Linking of primary chains into 2D or 3D networks |

| π-π Stacking | Benzoyl Ring | Benzoyl Ring | 3.3 - 3.8 | Stabilization of the crystal lattice |

| C-H···O | C-H (aromatic/methyl) | O (nitro/carbonyl) | 3.2 - 3.8 | Secondary stabilization and space-filling |

Note: The distance ranges in this table are typical values observed for these types of interactions in organic crystal structures and are provided for illustrative purposes.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. While specific DFT studies on 4-Bromo-N-methyl-3-nitrobenzamide are not extensively documented in publicly available literature, the methodology is broadly applied to similar aromatic compounds to predict a range of properties. researchgate.netchemrxiv.org

DFT calculations typically start with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. From this optimized structure, various electronic and spectroscopic properties can be calculated. Key parameters derived from DFT analysis include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and its tendency to undergo electronic transitions. researchgate.net A small energy gap often suggests higher chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atoms of the nitro and amide groups would be expected to be regions of high electron density (negative potential), while the hydrogen atom on the amide nitrogen would be a region of positive potential.

Spectroscopic Prediction: DFT can be used to simulate vibrational spectra (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net By calculating the vibrational frequencies and comparing them to experimental data, researchers can confirm the molecular structure and assign specific spectral bands to the vibrations of functional groups.

Table 1: Representative Data from a DFT Analysis of a Benzamide (B126) Analog This table is illustrative and represents typical data obtained from DFT calculations for a molecule of this class.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates the energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Indicates the energy of the lowest available electron orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.3 eV | Correlates with chemical stability and reactivity. |

| Dipole Moment | 4.5 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Key Vibrational Frequencies | C=O stretch: ~1680 cm⁻¹N-H stretch: ~3400 cm⁻¹NO₂ stretch: ~1530 cm⁻¹, ~1350 cm⁻¹ | Helps in the identification and structural confirmation of the compound via IR spectroscopy. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of interaction. For substituted nitrobenzamide derivatives, docking studies have been employed to investigate their potential as inhibitors for various enzymes.

In a typical docking study involving this compound, the compound would be computationally placed into the active site of a target protein. An algorithm would then explore various binding poses, rotations, and conformations of the ligand within the site, scoring each pose based on a force field that estimates binding affinity. The results can reveal whether the molecule fits within the binding pocket and how it interacts with key amino acid residues.

Binding Affinity and Interaction Mechanisms

Binding affinity refers to the strength of the interaction between a ligand and its target protein. In docking simulations, this is often represented by a scoring function that estimates the free energy of binding (e.g., in kcal/mol), with lower values indicating a stronger interaction.

The interaction mechanisms for benzamide-type ligands are driven by a combination of forces: nih.gov

Hydrogen Bonding: The amide group (-C(=O)NH-) is a classic hydrogen bond donor (the N-H) and acceptor (the C=O). This allows it to form strong, directional interactions with polar amino acid residues like serine, threonine, or aspartic acid in a protein's active site.

Hydrophobic Interactions: The benzene (B151609) ring provides a hydrophobic surface that can interact favorably with nonpolar residues such as leucine, valine, and phenylalanine.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable interaction with an electron-rich atom like an oxygen or nitrogen on a protein.

Electrostatic Interactions: The electron-withdrawing nitro group (-NO₂) creates a significant partial positive charge on the aromatic ring and a negative charge on its oxygen atoms, enabling electrostatic interactions with charged or polar residues.

Table 2: Potential Interactions of this compound in a Hypothetical Protein Active Site This table illustrates the likely binding interactions based on the compound's functional groups.

| Functional Group of Ligand | Potential Interacting Amino Acid Residue | Type of Interaction |

| Amide N-H | Aspartate, Glutamate (side chain oxygen) | Hydrogen Bond |

| Amide C=O | Arginine, Lysine (side chain nitrogen) | Hydrogen Bond |

| Benzene Ring | Phenylalanine, Tryptophan, Leucine | Hydrophobic (π-π stacking or van der Waals) |

| Bromo Group | Carbonyl oxygen of protein backbone | Halogen Bond |

| Nitro Group | Arginine, Lysine (positively charged side chain) | Electrostatic/Dipole-Dipole |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Benzamide Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. chitkara.edu.in For substituted benzamides, QSAR studies have been successfully used to model their antimicrobial activity. nih.govdocumentsdelivered.comsigmaaldrich.com

In these studies, a series of benzamide analogs are synthesized, and their biological activity (e.g., minimum inhibitory concentration against bacteria) is measured. nih.gov Then, various molecular descriptors are calculated for each compound. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, and electronic properties. Statistical methods, like multiple linear regression, are used to build a model that correlates a combination of these descriptors with the observed activity.

A study on the antimicrobial activity of substituted benzamides found that the activity could be effectively modeled using topological descriptors. nih.gov Key descriptors included:

Molecular Connectivity Indices (e.g., ²χv, ²χ): These indices describe the degree of branching and connectivity in a molecule.

Kier's Shape Index (e.g., κα₁): This descriptor relates to the molecule's shape and flexibility.

The resulting QSAR models demonstrated good predictive ability, indicating that these structural features are crucial for the antimicrobial effects of this class of compounds. nih.gov Furthermore, DFT-based QSAR studies have suggested that for N-phenylbenzamides, electrostatic interactions are dominant for activity against Gram-positive bacteria, while hydrophobic and steric interactions are more critical for activity against Gram-negative bacteria. nih.gov

Table 3: Descriptors Used in QSAR Modeling of Antimicrobial Benzamides Based on findings from studies on substituted benzamide analogs. nih.gov

| Descriptor Type | Example Descriptor | Information Encoded | Correlation with Activity |

| Topological | Valence Connectivity Index (²χv) | Branching and atom connectivity, considering valence electrons. | Significant in modeling antibacterial activity. |

| Topological | Kier's Shape Index (κα₁) | Molecular shape and flexibility. | Important for predicting biological response. |

| Electronic | Total Energy | Overall stability of the molecule. | Found to be a dominant parameter in some models. chitkara.edu.in |

| Electronic | LUMO Energy | Electron-accepting capability. | Correlated with the antimicrobial activity of certain derivatives. chitkara.edu.in |

Conformational Analysis and Molecular Dynamics Simulations

While static models from DFT and docking are useful, molecules are dynamic entities. Conformational analysis and molecular dynamics (MD) simulations provide insight into a molecule's flexibility and its behavior over time.

Conformational Analysis involves exploring the different spatial arrangements (conformations) of a molecule that result from rotation around its single bonds. For this compound, a key area of flexibility is the rotation around the bond connecting the benzene ring to the amide group and the bond within the amide group itself. This analysis helps identify the most stable (lowest energy) conformations and the energy barriers between them, which is crucial for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Molecular Dynamics (MD) Simulations take this a step further by simulating the movement of every atom in the molecule (and its environment, such as a protein and water) over a period of time. By solving Newton's equations of motion for the system, MD simulations can:

Assess the stability of a ligand-protein complex. If a ligand remains in the binding pocket throughout the simulation, it suggests a stable interaction.

Analyze the persistence of specific interactions, like hydrogen bonds, over time.

Reveal how the protein and ligand structures fluctuate and adapt to each other.

For related substituted benzamide derivatives, MD simulations have been used to validate docking results by confirming the stability of the predicted binding pose within the active site of target enzymes.

Biological Activity and Mechanistic Insights

Anticancer Potential and Cytotoxicity

The investigation of nitrobenzamide derivatives has uncovered significant potential in the realm of oncology. The unique chemical structure of these compounds allows for selective activity against cancer cells, a highly sought-after characteristic in the development of new chemotherapeutic agents.

While direct studies on 4-Bromo-N-methyl-3-nitrobenzamide are limited, research on structurally similar compounds provides valuable insights. A closely related analog, 4-iodo-3-nitrobenzamide, has demonstrated potential chemotherapeutic activity across a variety of tumor cells of both human and animal origin. nih.gov This compound was shown to be effective in killing tumor cells in culture. nih.gov Further studies on other benzamide (B126) derivatives have shown activity against various cancer models. For instance, a series of 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated for their antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines, with some derivatives showing promising results. mdpi.com Similarly, derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide were found to inhibit five different non-small cell lung cancer (NSCLC) cell lines that have FGFR1 amplification. nih.govsemanticscholar.org

The nitro group is a critical functional group that often acts as a pharmacophore, and its reduction is central to the biological activity of many nitroaromatic compounds. nih.govresearchgate.net This process, known as bioreductive activation, can transform a relatively stable prodrug into a highly reactive and cytotoxic agent specifically within the unique microenvironment of tumors.

The anticancer mechanism of the related compound, 4-iodo-3-nitrobenzamide, is a clear example of this principle. nih.gov This prodrug is selectively reduced in tumor cells to its corresponding 3-nitroso derivative, 4-iodo-3-nitrosobenzamide. nih.govnih.gov This metabolic reduction occurs at a slow but sufficient rate to induce cell death. nih.gov The selective tumoricidal action is linked to this reduction, which leads to the induction of apoptosis in the cancer cells. nih.gov In contrast, non-malignant cells tend to reduce the compound directly to the non-toxic amine, 4-iodo-3-aminobenzamide, bypassing the cytotoxic nitroso intermediate. nih.gov This selectivity is attributed to differences in cellular reducing systems, particularly a deficiency in pyridine (B92270) nucleotide transhydrogenation in malignant cells. nih.gov The reduction of the nitro group is a key "trigger" that activates the molecule's cell-killing potential. nih.govrsc.org

Interactions with Biological Targets

The therapeutic effects of this compound and its derivatives stem from their interactions with specific molecular targets within the cell. These interactions can disrupt critical cellular processes, leading to outcomes such as cell cycle arrest and apoptosis.

Benzamide structures are recognized as scaffolds for developing inhibitors of phosphodiesterases (PDEs), a family of enzymes that regulate intracellular signaling pathways. nih.gov Specifically, derivatives of benzamide have been designed as selective inhibitors of PDE4, an enzyme involved in inflammatory processes, making it a target for anti-asthmatic agents. nih.gov For example, compounds like 3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide have shown exceptional potency as PDE4 inhibitors. nih.gov Furthermore, novel benzimidazole (B57391) derivatives have been identified as potent inhibitors of PDE10A, an enzyme implicated in neurological and psychiatric disorders. nih.gov These findings suggest that the benzamide moiety present in this compound could potentially serve as a basis for designing modulators of phosphodiesterase activity.

Receptor tyrosine kinases (RTKs) are crucial regulators of cell proliferation, survival, and migration, and their dysregulation is a common feature of many cancers. Benzamide derivatives have emerged as a promising class of RTK inhibitors. nih.govsigmaaldrich.com

A notable example involves derivatives of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, which were designed and synthesized as novel inhibitors of fibroblast growth factor receptor-1 (FGFR1). nih.govsemanticscholar.orgnih.gov FGFRs are known to play a role in tumor formation and progression. semanticscholar.org One of the most promising compounds from this series, designated C9, effectively inhibited several non-small cell lung cancer (NSCLC) cell lines and induced apoptosis. nih.govsemanticscholar.org Molecular docking studies showed that this compound binds effectively to the FGFR1 kinase domain. nih.govsemanticscholar.org Other studies have identified 3-substituted benzamide derivatives as potent inhibitors of the Bcr-Abl kinase, a target in chronic myeloid leukemia. nih.gov

Table 1: Inhibitory Activity of Compound C9 (a 4-bromo-benzamide derivative) against NSCLC Cell Lines Data sourced from a study on FGFR1 inhibitors. nih.gov

| NSCLC Cell Line | IC₅₀ (µM) |

|---|---|

| NCI-H1581 | 1.25 ± 0.23 |

| NCI-H520 | 1.36 ± 0.27 |

| NCI-H1703 | 1.85 ± 0.32 |

| NCI-H460 | 2.14 ± 0.36 |

| NCI-H226 | 2.31 ± 0.41 |

The benzamide scaffold has also been explored for its antiviral potential. Derivatives have been designed to inhibit key viral enzymes necessary for replication. For instance, some benzamide derivatives have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme in the virus's life cycle. nih.govnih.gov A separate study focused on 4-(2-nitrophenoxy)benzamide (B2917254) derivatives as inhibitors of deubiquitinase (DUB) enzymes, which are utilized by several viruses, including coronaviruses, to aid their replication and evade the host immune response. researchgate.net Additionally, a series of N-phenylbenzamide derivatives were synthesized and evaluated for their activity against Enterovirus 71, with one compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showing promise as a lead for further development. researchgate.net

Structure-Activity Relationships (SAR) of Substituted Benzamides

The biological activity of benzamide derivatives is intricately linked to the nature and position of substituents on the benzene (B151609) ring and the amide group. Understanding these structure-activity relationships (SAR) is crucial for the design of new therapeutic agents.

Impact of Substituent Position and Nature (e.g., Nitro Group Position)

The position of substituents on the benzamide scaffold significantly influences the molecule's electronic properties and, consequently, its biological activity. The nitro group (-NO2), being a strong electron-withdrawing group, has a pronounced effect.

The presence of a nitro group on the benzene ring of haloarenes has been shown to increase their reactivity towards nucleophilic substitution reactions, particularly when located at the ortho and para positions. shaalaa.com This is because the nitro group can effectively withdraw electron density from the benzene ring, which facilitates the attack of a nucleophile. shaalaa.com The intermediate formed during this reaction is stabilized through resonance, a stabilizing effect that is more pronounced when the nitro group is at the ortho or para position relative to the halogen atom. shaalaa.com While the nitro group at the meta position also has an electron-withdrawing effect, it does not participate in the resonance stabilization of the negative charge to the same extent. youtube.com

In the context of biological activity, the position of the nitro group can be critical. For instance, in a series of benzopyrans, a nitro group at the C3 position was found to often enhance their antitumor effects. nih.gov Studies on benzamines revealed that the addition of a nitro group could convert them into direct mutagens, with the mutagenic activity being dependent on the position of the nitro group. nih.gov

Influence of Halogenation and Amide Substitution

Halogenation and modifications to the amide group are key strategies in modulating the pharmacological profile of benzamides.

Halogenation: The introduction of a halogen atom, such as bromine in this compound, can significantly affect the compound's properties. In the design of benzenesulfonamide (B165840) inhibitors of carbonic anhydrase, a halogen atom was used to orient the ring within the active site, thereby influencing affinity and selectivity. nih.gov In a study of pyrrole (B145914) derivatives, bromine substitution led to better yields compared to chlorine, indicating a stronger activation by bromine. nih.gov The presence of electron-withdrawing groups like fluorine at certain positions can sometimes be less tolerated. acs.org

Amide Substitution: The nature of the substitution on the amide nitrogen plays a pivotal role in the activity of benzamides. N-substituted analogs often exhibit different mechanisms of action compared to their non-N-substituted counterparts. nih.gov For example, N-substitution can lead to a shift from effects on tumor vascularization to the induction of apoptosis. nih.gov Research on Mycobacterium tuberculosis inhibitors indicated that a secondary amide, such as a methyl amide, is more potent than the corresponding primary amide. acs.org The size of the substituent on the amide nitrogen is also a critical factor, with smaller, electron-rich substitutions sometimes being more active. acs.org

Broader Pharmacological Properties of Benzamide Derivatives (General Context)

The benzamide scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. nanobioletters.comresearchgate.net

Antimicrobial Activity of Related Compounds

Benzamide derivatives have been extensively investigated for their potential as antimicrobial agents. nanobioletters.comresearchgate.net They have shown activity against both bacteria and fungi. nanobioletters.com For example, certain N-pyrazolyl benzamides have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In one study, a series of N-(thiazol-2-yl)benzenesulfonamides, which combine the structural features of thiazole (B1198619) and sulfonamide, showed significant antibacterial activity. rsc.org Another study on amide derivatives bearing thiazole, benzhydryl, and piperidine (B6355638) moieties found that some compounds were particularly effective against Candida albicans. ingentaconnect.com A newly isolated benzamide from an endophytic Streptomyces species also demonstrated antimicrobial properties. nih.gov

The following table summarizes the antimicrobial activity of selected benzamide derivatives:

| Compound/Derivative | Target Organism(s) | Observed Activity | Reference |

| N-Pyrazolyl benzamides | Gram-positive and Gram-negative bacteria | Strong antibacterial activity, with some compounds showing MIC values as low as 0.5 µg/ml. | researchgate.net |

| Amide derivatives with thiazole, benzhydryl, and piperidine | Candida albicans, Pseudomonas aeruginosa, Staphylococcus aureus | Most effective against C. albicans. Compound 3 showed notable activity against P. aeruginosa and S. aureus. | ingentaconnect.com |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives | Gram-negative and Gram-positive bacteria | Potent antibacterial activity, with the isopropyl substituted derivative showing a low MIC of 3.9 μg mL−1 against S. aureus and A. xylosoxidans. | rsc.org |

| 2-amino-3,4-dihydroxy-5-methoxybenzamide | Not specified | Investigated for antimicrobial activity. | nih.gov |

Anti-inflammatory Activity of Related Compounds

Benzamide derivatives are also recognized for their anti-inflammatory properties. nih.govresearchgate.net Some have been shown to inhibit key inflammatory mediators. For instance, certain nitro-substituted benzamides have demonstrated promising inhibitory effects on inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines like COX-2, IL-1β, and TNF-α. nih.gov

The mechanism of anti-inflammatory action for some benzamides and nicotinamides is thought to involve the inhibition of the transcription factor NF-kappaB. nih.gov This inhibition, in turn, suppresses the production of tumor necrosis factor-alpha (TNF-α). nih.gov Studies have shown that N-substituted benzamides like metoclopramide (B1676508) can inhibit lipopolysaccharide-induced TNF-α production in a dose-dependent manner. nih.gov Furthermore, various benzimidazole derivatives, which share structural similarities with benzamides, have been synthesized and evaluated for their anti-inflammatory potential, with some showing significant activity in both in vitro and in vivo models. nih.govmdpi.com N-pyrazolyl benzamide derivatives have also been reported as effective anti-inflammatory agents. researchgate.net

The table below highlights the anti-inflammatory activity of some benzamide-related compounds:

| Compound/Derivative | Mechanism/Target | Observed Activity | Reference |

| Nitro-substituted benzamides | iNOS, COX-2, IL-1β, TNF-α | Promising inhibitory activity. | nih.gov |

| Metoclopramide (N-substituted benzamide) | NF-kappaB, TNF-α | Dose-dependent inhibition of lipopolysaccharide-induced TNF-α. | nih.gov |

| N-Pyrazolyl benzamide derivatives | Not specified | Found to be competent anti-inflammatory agents with significant paw edema protection. | researchgate.net |

| Benzimidazole derivatives | COX enzymes, Aldose reductase, Phospholipase A2 | Some derivatives demonstrated IC50 values lower than standard ibuprofen (B1674241) and showed significant binding affinity to therapeutic targets. | nih.gov |

Applications in Advanced Organic Synthesis and Materials Science

The strategic placement of bromo, nitro, and N-methylbenzamide functional groups on a benzene (B151609) ring makes 4-Bromo-N-methyl-3-nitrobenzamide a compound of significant interest in specialized fields of chemistry. Its utility stems from the distinct reactivity of each substituent, which can be selectively targeted to build complex molecular architectures. This section explores its applications as a versatile intermediate in organic synthesis and its role in the development of novel materials.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Methodologies

The efficient and scalable synthesis of 4-Bromo-N-methyl-3-nitrobenzamide is crucial for its further investigation and potential therapeutic applications. Future research in this area could focus on developing more advanced and sustainable synthetic strategies.

A primary precursor for the synthesis is 4-bromo-3-nitrobenzoic acid. Traditional synthetic routes to this intermediate often begin with the bromination of benzene (B151609), followed by acylation to form 4-bromoacetophenone, oxidation to 4-bromobenzoic acid, and subsequent nitration. quora.comquora.com While effective, this multi-step process can be time-consuming and may generate significant waste. Future methodologies could explore more direct and atom-economical approaches.

One promising area is the development of novel catalytic systems for the amidation of 4-bromo-3-nitrobenzoic acid. While the reaction of the corresponding acid chloride with methylamine (B109427) is a standard method, direct catalytic amidation of the carboxylic acid is a more environmentally benign alternative that avoids the use of harsh chlorinating agents. Research into catalysts, such as those based on titanium tetrafluoride, could offer milder reaction conditions and improved yields for the synthesis of this compound and its derivatives. researchgate.net Furthermore, advancements in photocatalytic reduction of nitroaromatic compounds could provide selective and controlled synthetic pathways. benthamdirect.com

Exploration of New Biological Targets and Therapeutic Areas

The structural motifs within this compound suggest its potential to interact with a variety of biological targets, opening up several therapeutic avenues for exploration.

The benzamide (B126) scaffold is a well-established pharmacophore in numerous clinically approved drugs. Substituted benzamides have shown a wide array of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The presence of the nitro group is also significant, as nitroaromatic compounds are known to exhibit diverse biological activities, often acting as prodrugs that are activated by cellular reductases. nih.govresearchgate.net

Future research should aim to identify the specific biological targets of this compound. Based on the activities of structurally related compounds, potential targets could include:

Kinases: Many benzamide derivatives have been developed as protein kinase inhibitors for the treatment of cancer. nih.govnih.gov High-throughput screening of this compound against a panel of kinases could reveal novel inhibitory activities.

Poly(ADP-ribose) polymerase (PARP): The benzamide moiety is a key structural feature of many PARP inhibitors, which are used in cancer therapy. nih.govresearchgate.netnih.gov Investigating the potential of this compound to inhibit PARP enzymes is a logical next step.

Microbial Enzymes: Nitroaromatic compounds are known for their antimicrobial properties, often mediated by the reduction of the nitro group by microbial nitroreductases. mdpi.com This suggests that this compound could be investigated as a potential antibacterial or antiparasitic agent.

Inflammatory Mediators: Some benzamides have demonstrated anti-inflammatory properties through the inhibition of pathways involving nuclear factor-kappa B (NF-κB) and the reduction of pro-inflammatory cytokines like TNF-α. nih.govresearchgate.net The anti-inflammatory potential of this compound warrants further investigation.

Advanced Mechanistic Investigations of Biological Action

A thorough understanding of the mechanism of action of this compound is essential for its development as a therapeutic agent. Future research should focus on elucidating the molecular pathways through which it exerts its biological effects.

A key area of investigation will be the role of the nitro group. Many nitroaromatic drugs are prodrugs that undergo bioreduction to form reactive intermediates. scielo.br This process is often mediated by nitroreductase enzymes, which are present in both mammalian and microbial cells. researchgate.net Advanced mechanistic studies should aim to determine if this compound is activated in a similar manner and to identify the specific reductases involved.

Furthermore, the mechanism of action of nonsteroidal anti-inflammatory drugs (NSAIDs) often involves the inhibition of cyclooxygenase (COX) enzymes. nih.gov Given the potential anti-inflammatory properties of benzamides, it would be valuable to investigate whether this compound interacts with the COX pathway or other inflammatory signaling cascades.

Design and Synthesis of Next-Generation Benzamide Analogues

Based on the structure-activity relationship (SAR) data obtained from initial biological screenings, the design and synthesis of next-generation analogues of this compound can be undertaken to optimize its potency, selectivity, and pharmacokinetic properties.

SAR studies on other substituted benzamides have shown that modifications to the aromatic ring and the amide substituent can significantly impact biological activity. nih.gov For example, in a series of 4-substituted-3-nitrobenzamide derivatives, variations in the substituent at the 4-position led to significant differences in anti-tumor activity. nih.gov

Future synthetic efforts could focus on:

Modification of the N-methyl group: Replacing the methyl group with other alkyl or aryl substituents could influence binding affinity and selectivity for specific biological targets.

Alteration of the substitution pattern: The positions of the bromo and nitro groups on the benzene ring could be varied to explore their impact on biological activity.

Introduction of different functional groups: Replacing the bromo or nitro groups with other electron-withdrawing or electron-donating groups could modulate the electronic properties of the molecule and its interactions with biological targets.

The benzamide scaffold itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov This provides a strong rationale for the continued development of novel analogues based on the this compound template.

Integration of Computational and Experimental Approaches

The integration of computational and experimental methods will be crucial for accelerating the discovery and development of therapeutic agents based on the this compound scaffold. Computational approaches can provide valuable insights into the potential biological activities and mechanisms of action of this compound and its analogues, guiding subsequent experimental validation.

Computational methods that can be employed include:

Molecular Docking: This technique can be used to predict the binding modes and affinities of this compound and its analogues with potential biological targets, such as kinases and PARP enzymes. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can help to identify the key structural features that are important for biological activity, guiding the design of more potent analogues.

Pharmacophore Modeling: This approach can be used to develop a model of the essential structural features required for a compound to interact with a specific biological target. nih.gov

By combining these computational predictions with experimental data from biological assays, a more efficient and targeted approach to drug discovery can be achieved. This integrated strategy will be instrumental in unlocking the full therapeutic potential of this compound and its derivatives.

Q & A

Q. What are the key synthetic routes for preparing 4-Bromo-N-methyl-3-nitrobenzamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 3-nitro-4-bromobenzoic acid derivatives with methylamine. For example, analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) are synthesized via amidation using activated acyl chlorides and amines under inert conditions . Optimization includes controlling stoichiometry (1:1.2 molar ratio of acid chloride to amine) and reaction temperature (0–5°C to minimize side reactions). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>85%) .

Q. How can researchers characterize the molecular structure and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- 1H/13C NMR : Peaks for aromatic protons (δ 7.5–8.5 ppm), methyl group (δ ~3.3 ppm for N–CH3), and nitro/bromo substituents (distinct splitting patterns) .

- Mass Spectrometry : Molecular ion [M+H]+ at m/z ~314 (calculated for C8H7BrN2O3) with isotopic peaks confirming bromine presence .

- HPLC : Purity assessment using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What functional groups in this compound influence its reactivity?

- Methodological Answer : The nitro (–NO2) and bromo (–Br) groups are electron-withdrawing, directing electrophilic substitution to the meta position. The amide (–CONHCH3) group participates in hydrogen bonding, affecting solubility and intermolecular interactions. Reactivity studies (e.g., Suzuki coupling at the bromine site) require Pd catalysts (e.g., Pd(PPh3)4) and aryl boronic acids in THF/water .

Advanced Research Questions

Q. How can computational modeling predict the physicochemical properties of this compound?

- Methodological Answer : Tools like COMSOL Multiphysics and PubChem’s Percepta Platform simulate properties:

- LogP : Predicted ~2.1 (indicating moderate lipophilicity) .

- pKa : Amide proton pKa ~10.5 (calculated via QSAR models) .

- Thermal Stability : Differential scanning calorimetry (DSC) simulations suggest decomposition above 200°C .

Q. What experimental strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer :

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotational barriers in amide bonds) .

- 2D NMR (COSY, HSQC) : Assigns ambiguous peaks (e.g., overlapping aromatic signals) .

- Isotopic Labeling : 15N-labeled nitro groups clarify coupling interactions .

Q. How do steric and electronic effects impact the compound’s utility in multi-step syntheses?

- Methodological Answer :

- Steric Effects : The bromine atom hinders nucleophilic attack at the ortho position, favoring para substitution in further reactions .

- Electronic Effects : Nitro groups deactivate the ring, requiring harsher conditions (e.g., HNO3/H2SO4) for subsequent nitration. Reductive functionalization (e.g., nitro to amine) employs SnCl2/HCl or catalytic hydrogenation (Pd/C, H2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.